2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, nitro, and fluoro substituents on a phenoxy and dimethylbenzene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then reacted with 5-fluoro-1,3-dimethylbenzene under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Hydrogen gas with palladium on carbon or other metal catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy derivative.
Reduction Reactions: Reduction of the nitro group results in the formation of an amine derivative.
Scientific Research Applications
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the fluoro group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the fluoro and dimethylbenzene components.
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a similar phenoxy structure but with a tetrahydro-2H-pyran ring instead of the dimethylbenzene.
Uniqueness
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H11BrFNO3 |
---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrFNO3/c1-8-5-10(16)6-9(2)14(8)20-13-4-3-11(17(18)19)7-12(13)15/h3-7H,1-2H3 |
InChI Key |
KVLQGYXERPFAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.